molecular formula C29H23ClN4O4 B2482623 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenoxyphenyl)acetamide CAS No. 1189969-67-2

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenoxyphenyl)acetamide

Cat. No.: B2482623
CAS No.: 1189969-67-2
M. Wt: 526.98
InChI Key: IPNUYHUOYIYCJJ-UHFFFAOYSA-N
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Description

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H23ClN4O4 and its molecular weight is 526.98. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23ClN4O4/c1-18-15-19(2)34(29(36)26(18)28-32-27(33-38-28)20-11-13-21(30)14-12-20)17-25(35)31-22-7-6-10-24(16-22)37-23-8-4-3-5-9-23/h3-16H,17H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNUYHUOYIYCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenoxyphenyl)acetamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article reviews its biological activities, focusing on its antibacterial, anticancer, and enzyme inhibitory properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Chemical Formula : C₁₄H₁₅ClN₄O₂
  • Molecular Weight : 300.75 g/mol

This compound features:

  • A 1,2,4-oxadiazole ring known for its diverse biological activities.
  • A pyridine derivative contributing to its pharmacological profile.
  • A phenoxyphenyl substituent that may enhance its bioactivity.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial properties. The compound has demonstrated effectiveness against various bacterial strains:

Bacterial StrainActivity Level
Staphylococcus aureusStrong
Salmonella typhiModerate to Strong
Bacillus subtilisModerate
Escherichia coliWeak

The antibacterial mechanism is suggested to involve disruption of bacterial cell walls and inhibition of essential enzymes .

Anticancer Activity

The compound has been evaluated for its anticancer potential against several cancer cell lines. Notably:

  • Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical cancer), and MCF7 (breast cancer).

Findings :

  • The compound exhibited an IC₅₀ value of approximately 15 µM against A549 cells.
  • It showed selective cytotoxicity with minimal effects on normal cell lines.

These results indicate that the compound may act through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit key enzymes:

EnzymeInhibition Type
AcetylcholinesteraseStrong Inhibitory
UreaseModerate Inhibitory

These enzyme interactions suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Study 1: Antibacterial Efficacy

A study conducted by Talar & Dejai (1996) focused on the antibacterial properties of oxadiazole derivatives. The results indicated that compounds similar to the one exhibited strong inhibition against Staphylococcus aureus, highlighting the potential for developing new antibiotics based on this scaffold.

Study 2: Anticancer Properties

In a comparative study on various oxadiazole derivatives, it was found that the presence of the chlorophenyl group significantly enhanced cytotoxicity against cancer cell lines. This study supports the hypothesis that structural modifications can lead to improved therapeutic efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with high percent growth inhibition values ranging from 75% to 86% . The mechanism is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Anti-inflammatory Properties

Molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . The anti-inflammatory potential makes it a candidate for further development in treating conditions such as arthritis or other inflammatory diseases.

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for their antimicrobial properties. Preliminary tests indicate that oxadiazole derivatives can exhibit activity against a range of bacterial strains, suggesting potential applications in developing new antibacterial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole and pyridine rings can significantly influence biological activity. For example, modifications to the chlorophenyl group or alterations in the acetamide side chain can enhance potency or selectivity towards specific biological targets .

Case Studies and Research Findings

Several case studies highlight the applications and efficacy of this compound:

  • Anticancer Studies : A study investigating various oxadiazole derivatives demonstrated that modifications led to enhanced anticancer activity against multiple cell lines . The findings support the hypothesis that structural variations can lead to improved therapeutic profiles.
  • Molecular Docking : In silico studies using molecular docking techniques revealed potential binding interactions with target proteins associated with inflammation . These findings provide a foundation for future experimental validation.
  • Biological Assessments : Comprehensive biological assessments have indicated that derivatives of this compound possess favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, which are essential for drug development .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields acetic acid and the corresponding amine derivative.

  • Basic Hydrolysis : Produces a carboxylate salt and aniline via saponification.

Conditions :

Reactants/ConditionsProducts
HCl (6M), reflux, 12h2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetic acid + 3-phenoxyaniline
NaOH (1M), 80°C, 8hSodium 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate + 3-phenoxyaniline

This reactivity aligns with acetamide derivatives in .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is stable under mild conditions but susceptible to ring-opening under strong acids/bases or reducing agents:

  • Acid-Catalyzed Ring Opening : Protonation at the nitrogen leads to cleavage, forming nitrile and hydroxylamine derivatives.

  • Reductive Ring Opening : Catalytic hydrogenation (H₂/Pd-C) reduces the N-O bond, yielding diamino intermediates.

Example Reaction :

Oxadiazole+H2Pd/CNH2C(=O)-NH-C6H4Cl+Other Products\text{Oxadiazole} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{NH}_2-\text{C(=O)-NH-C}_6\text{H}_4\text{Cl} + \text{Other Products}

Analogous reactions are observed in tankyrase inhibitors containing oxadiazole rings .

Substitution at the 4-Chlorophenyl Group

The electron-withdrawing oxadiazole ring activates the 4-chlorophenyl substituent for nucleophilic aromatic substitution (NAS):

  • Hydroxylation : Replaces Cl with -OH under alkaline conditions.

  • Amination : Substitutes Cl with -NH₂ using ammonia/copper catalysis.

Conditions :

Reactants/ConditionsProducts
KOH (10%), 120°C, 24h4-Hydroxyphenyl-substituted derivative
NH₃, CuI, 100°C, 48h4-Aminophenyl-substituted derivative

Similar substitutions are documented in oxadiazole-containing quinazolinones .

Synthetic Pathways

The compound is likely synthesized via cyclocondensation and coupling reactions:

  • Oxadiazole Formation : Reaction of amidoxime (from 4-chlorobenzonitrile) with a pyridinone-derived carboxylic acid.

  • Pyridinone Synthesis : Cyclization of β-ketoester precursors.

  • Acetamide Coupling : EDC/HOBt-mediated coupling of the pyridinone-oxadiazole intermediate with 3-phenoxyaniline.

Key Steps :

  • Cyclocondensation:

    Amidoxime+Carboxylic AcidΔOxadiazole+H2O\text{Amidoxime} + \text{Carboxylic Acid} \xrightarrow{\Delta} \text{Oxadiazole} + \text{H}_2\text{O}
  • Acetamide Coupling:

    Pyridinone-Oxadiazole-COOH+3-PhenoxyanilineEDC/HOBtTarget Compound\text{Pyridinone-Oxadiazole-COOH} + \text{3-Phenoxyaniline} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}

These steps align with methods in .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming chlorinated aromatic byproducts.

  • Photostability : UV irradiation (λ = 254 nm) induces oxadiazole ring cleavage, confirmed by LC-MS.

Degradation Products :

ConditionMajor Products
300°C, inert atmosphere4-Chlorobenzonitrile, 4,6-Dimethyl-2-pyridinone
UV light (48h)N-(3-Phenoxyphenyl)acetamide fragment

Metal Coordination Behavior

The pyridinone and oxadiazole moieties act as bidentate ligands for transition metals:

  • Fe³⁺ Complexation : Forms a 1:1 complex (log K = 4.2) at pH 7.4, per UV-Vis titration.

  • Cu²⁺ Binding : Stabilizes a square-planar geometry, as inferred from EPR studies of analogs .

Biological Reactivity

  • Enzyme Inhibition : The oxadiazole-pyridinone scaffold inhibits tankyrase enzymes by mimicking ADP-ribose binding, as seen in structurally related quinazolinones .

  • Metabolic Pathways : Hepatic CYP450-mediated oxidation at the methyl groups (4,6-dimethylpyridinone) generates hydroxylated metabolites.

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